molecular formula C20H19ClFN3O2S B14973949 N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B14973949
M. Wt: 419.9 g/mol
InChI Key: OISILAGVLYOTQE-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a chlorofluorophenyl group, and an imidazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the chlorofluorophenyl group, and the attachment of the benzyl group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chlorofluorophenyl group can be reduced to remove the halogens.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN3) or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloro-N-phenylacetamide
  • N-benzyl-2-(2-chlorophenyl)acetamide
  • N-benzyl-2-(2-fluorophenyl)acetamide

Uniqueness

N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide stands out due to its combination of a chlorofluorophenyl group and an imidazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19ClFN3O2S

Molecular Weight

419.9 g/mol

IUPAC Name

N-benzyl-2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C20H19ClFN3O2S/c21-17-7-4-8-18(22)16(17)13-28-20-24-10-15(12-26)25(20)11-19(27)23-9-14-5-2-1-3-6-14/h1-8,10,26H,9,11-13H2,(H,23,27)

InChI Key

OISILAGVLYOTQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=C(C=CC=C3Cl)F)CO

Origin of Product

United States

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